molecular formula C9H7N3O4S B12120143 2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B12120143
M. Wt: 253.24 g/mol
InChI Key: UEXXTFCJESUWAT-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out under reflux conditions using methanol sodium (MeONa) in butanol (BuOH). The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The methylsulfanyl group can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Amino or alkoxy derivatives of the pyridopyrimidine core.

Scientific Research Applications

2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the carboxylic acid functionality contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C9H7N3O4S

Molecular Weight

253.24 g/mol

IUPAC Name

2-methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4S/c1-17-9-11-6-4(7(14)12-9)5(13)3(2-10-6)8(15)16/h2-4H,1H3,(H,15,16)

InChI Key

UEXXTFCJESUWAT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C2C(=O)C(C=NC2=N1)C(=O)O

Origin of Product

United States

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